2,4,5-Tribromo-1-vinylimidazole
Description
Significance of Imidazole (B134444) Ring Systems in Contemporary Chemical Research
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental structural motif in a vast array of biologically active molecules and functional materials. lifechemicals.comekb.eg Its significance in medicinal chemistry is profound, as the imidazole core is present in numerous natural products, including the amino acid histidine, the neurotransmitter histamine, and purine (B94841) bases of nucleic acids. ekb.egnih.govnih.gov This prevalence in nature has made it a "privileged structure" in the design of synthetic therapeutic agents. mdpi.comnih.gov
The unique electronic properties of the imidazole ring, including its aromaticity, amphoteric nature, and ability to act as both a hydrogen bond donor and acceptor, allow it to engage in diverse interactions with biological targets like enzymes and receptors. nih.govajrconline.org This versatility has been exploited in the development of a wide range of pharmaceuticals. lifechemicals.com Furthermore, the imidazole scaffold is a common bioisostere for other chemical groups, such as the carboxamide moiety, which allows for the fine-tuning of a drug candidate's properties. ajrconline.org The structural features of the imidazole ring enable multiple ligand-drug interactions, including van der Waals forces, hydrophobic interactions, and hydrogen bonding. nih.gov
The development of synthetic methodologies to create substituted imidazoles has been a long-standing area of research, with methods like the Debus-Radziszewski synthesis, which first produced imidazole (initially called glyoxaline) in 1858 from glyoxal, ammonia, and an aldehyde, still being relevant today. ajrconline.orgijsrtjournal.com The continuous exploration of imidazole derivatives in medicinal chemistry underscores their potential to yield novel compounds with improved efficacy and safety profiles. nih.gov
| Examples of Imidazole-Containing Bioactive Molecules |
| Histidine |
| Histamine |
| Purines (Adenine, Guanine) |
| Nilotinib (Anticancer) |
| Cimetidine (Antihistamine) |
| Prochloraz (Agrochemical) |
Overview of Vinylimidazole Derivatives as Privileged Scaffolds
The concept of a "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple biological targets, thus providing a starting point for the development of new bioactive compounds. nih.govutexas.edu The imidazole ring itself is widely regarded as such a scaffold. nih.govmdpi.com Vinylimidazole derivatives, which feature a vinyl group attached to one of the nitrogen atoms of the imidazole ring, represent a particularly useful subclass of these privileged structures.
The vinyl group introduces a reactive handle that can participate in a variety of chemical transformations, most notably polymerization. chemicalbook.com This has led to the extensive use of vinylimidazoles in materials science for the creation of functional polymers, hydrogels, and coatings. chemicalbook.com In the context of drug discovery, the vinyl group serves as a versatile synthetic building block. It can be strategically incorporated into a molecule and later modified or removed, allowing for the generation of diverse chemical libraries based on the imidazole scaffold.
While the term "privileged scaffold" is often applied to the core heterocyclic system, the functionalized derivatives that enable rapid diversification are equally important. Vinylimidazoles, by providing a route to a wide array of substituted and polyfunctionalized imidazoles, can be considered valuable platforms for library design in the search for new drug candidates. Their ability to be readily synthesized and subsequently elaborated makes them key intermediates in medicinal chemistry programs.
Rationale for Investigating 2,4,5-Tribromo-1-vinylimidazole
The rationale for the synthesis and investigation of this compound stems directly from its potential as a highly versatile synthetic intermediate for the creation of polyfunctionalized imidazoles. The presence of three bromine atoms on the imidazole core, each with the potential for selective chemical manipulation, combined with a vinyl group that can act as a protecting group, makes this compound a powerful tool for synthetic chemists.
Research has shown that this compound can be prepared from 2,4,5-tribromoimidazole (B189480) and 1,2-dibromoethane (B42909). The true value of this compound lies in the regioselective replacement of its bromine atoms. This allows for the stepwise introduction of different functional groups at the 2, 4, and 5-positions of the imidazole ring. Such selective functionalization is crucial for structure-activity relationship (SAR) studies in drug discovery, where the precise placement of substituents can dramatically influence a compound's biological activity.
Furthermore, the vinyl group on the nitrogen atom is stable to various reaction conditions used to substitute the bromine atoms, yet it can be efficiently removed when desired. This "protecting group" strategy is a common and powerful tactic in organic synthesis. The investigation of this compound is therefore driven by its utility in building complex, highly substituted imidazole structures that would be difficult to access through other synthetic routes. These resulting polyfunctional imidazoles are themselves valuable targets for screening for a wide range of biological activities, given the established importance of the imidazole scaffold. researchgate.net
| Property | Significance for this compound |
| Three Bromine Atoms | Serve as handles for regioselective substitution, enabling the introduction of diverse functional groups. |
| Vinyl Group | Acts as a stable and removable N-protecting group, facilitating multi-step synthetic sequences. |
| Imidazole Core | Provides a biologically relevant scaffold as a starting point for new drug discovery. |
| Synthetic Accessibility | Can be prepared from readily available starting materials. |
Structure
3D Structure
Properties
CAS No. |
41205-31-6 |
|---|---|
Molecular Formula |
C5H3Br3N2 |
Molecular Weight |
330.80 g/mol |
IUPAC Name |
2,4,5-tribromo-1-ethenylimidazole |
InChI |
InChI=1S/C5H3Br3N2/c1-2-10-4(7)3(6)9-5(10)8/h2H,1H2 |
InChI Key |
YKZKXZWVKPBVBQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=C(N=C1Br)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2,4,5 Tribromo 1 Vinylimidazole
Direct Synthesis Strategies
The most common and direct approaches to the synthesis of 2,4,5-Tribromo-1-vinylimidazole involve the N-vinylation of a pre-existing 2,4,5-tribromoimidazole (B189480) scaffold. These methods primarily focus on the introduction of the vinyl group onto the nitrogen atom of the imidazole (B134444) ring.
Synthesis from 2,4,5-Tribromoimidazole Precursors
The principal direct synthesis of this compound starts with the commercially available 2,4,5-tribromoimidazole. This precursor, a stable solid with a melting point of 217-220 °C, serves as the foundational unit for the subsequent vinylation reaction. The presence of the three bromine atoms on the imidazole ring influences the reactivity of the N-H bond, making it amenable to substitution.
Vinyl Group Introduction via Halogenoethane Intermediates
A well-established method for the introduction of the vinyl group is through the use of 1,2-dihaloethane, typically 1,2-dibromoethane (B42909) or 1,2-dichloroethane. researchgate.net This reaction proceeds in two conceptual steps: an initial N-alkylation of the 2,4,5-tribromoimidazole with the dihaloethane to form a 1-(2-haloethyl)-2,4,5-tribromoimidazole intermediate, followed by an in-situ dehydrohalogenation to yield the final vinyl product.
The reaction is often carried out in the presence of a base, such as aqueous sodium hydroxide (B78521), to facilitate both the initial N-alkylation and the subsequent elimination of hydrogen halide. To enhance the reaction efficiency between the aqueous base and the organic substrate, a phase transfer catalyst (PTC) is frequently employed. sci.am Tetrabutylammonium bromide is a commonly used PTC in this context, which shuttles the hydroxide ions into the organic phase to promote the reaction. The use of an excess of a tertiary amine, such as triethylamine (B128534), in a solvent like acetonitrile (B52724) can also be effective and helps to suppress the formation of the bis-alkylated byproduct, 1,2-bis(2,4,5-tribromoimidazol-1-yl)ethane. researchgate.net
| Reactants | Reagents & Conditions | Product | Key Findings | Reference |
| 2,4,5-Tribromoimidazole, 1,2-Dibromoethane | 50% aq. NaOH, Tetrabutylammonium bromide | This compound | Effective synthesis using phase transfer catalysis. | |
| Imidazole, Dichloroethane | N-methylmorpholine-N-oxide-water system, PTC, alkaline medium | 1-Vinylimidazole (B27976) | Alkylation is followed by in-situ dehydrochlorination. | sci.am |
| 3,4,5-Tribromopyrazole, 1,2-Dibromoethane | Triethylamine, Acetonitrile | 3,4,5-Tribromo-1-vinylpyrazole | Excess triethylamine suppresses byproduct formation. | researchgate.net |
Regioselective Bromination and Vinyl Group Integration
An alternative synthetic strategy involves the initial preparation of 1-vinylimidazole followed by bromination. However, controlling the regioselectivity of the bromination of the imidazole ring can be challenging. The bromine atoms in this compound exhibit different reactivities, which can be exploited for further functionalization. It has been reported that the bromine atoms can be replaced regioselectively in the order of the 2-position, followed by the 5-position, and finally the 4-position, typically via bromine-metal exchange reactions. researchgate.net This differential reactivity is a crucial aspect for the use of this compound as a building block in the synthesis of polyfunctionalized imidazoles.
While direct regioselective bromination of 1-vinylimidazole to achieve the 2,4,5-tribromo substitution pattern in a controlled manner is not the primary synthetic route, understanding the principles of electrophilic substitution on the imidazole ring is crucial. Generally, electrophilic substitution on imidazoles is influenced by the substituents already present on the ring.
Advanced Synthetic Approaches
Modern synthetic chemistry offers several advanced techniques that can potentially be applied to the synthesis of this compound and other polyhalogenated imidazoles to improve reaction times, yields, and environmental footprint.
Microwave-Assisted Synthesis of Imidazole Derivatives
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical transformations. clockss.orgresearchgate.net The application of microwave irradiation can lead to rapid heating, often resulting in significantly reduced reaction times and improved yields. For the synthesis of polysubstituted imidazoles, microwave-assisted methods have been successfully employed. For instance, the condensation of aromatic aldehydes, ammonium (B1175870) acetate (B1210297), and benzil (B1666583) can be efficiently catalyzed by Cr2O3 nanoparticles under microwave irradiation in water, offering a green and efficient route to imidazole derivatives. nih.gov Another example is the microwave-assisted synthesis of 2-substituted 1H-benzo[d]imidazoles from o-phenylenediamines and nitriles in the presence of polyphosphoric acid (PPA) and phosphoric acid, which provides high yields in short reaction times. clockss.org While not specifically reported for this compound, these methodologies suggest that microwave-assisted N-vinylation of 2,4,5-tribromoimidazole could be a promising area for future investigation.
| Reaction Type | Catalyst/Conditions | Key Advantages | Reference |
| Synthesis of polysubstituted imidazoles | Cr2O3 nanoparticles, Water, Microwave (400 W) | High yields, Short reaction times (4-9 min), Green solvent | nih.gov |
| Synthesis of 1H-benzo[d]imidazoles | PPA, Phosphoric acid, Microwave (275 W) | High yields, Short reaction times (15 min), Simple workup | clockss.org |
Catalyst-Mediated Preparations of Polyhalogenated Imidazoles
The use of catalysts is central to modern organic synthesis, enabling efficient and selective transformations. For the synthesis of substituted imidazoles, a variety of catalytic systems have been developed. For instance, a novel polymeric catalyst, [poly(AMPS-co-AA)], has been shown to be effective for the three-component cyclocondensation of benzil or benzoin, an aldehyde, and ammonium acetate under solvent-free conditions to produce 2,4,5-trisubstituted imidazoles. ias.ac.in This heterogeneous catalyst offers advantages such as high yields, shorter reaction times, and reusability. Diruthenium(II) complexes have also been utilized as catalysts for the direct synthesis of 2,4,5-trisubstituted imidazoles from primary alcohols under aerobic conditions, presenting an environmentally benign pathway. rsc.org Although direct catalytic methods for the synthesis of this compound are not extensively documented, the broader field of catalyst-mediated imidazole synthesis provides a strong foundation for the development of such specific and efficient protocols.
Purification and Isolation Techniques
The purification and isolation of this compound from the reaction mixture are critical steps to obtain a product of high purity, suitable for subsequent synthetic applications. The techniques employed are largely standard laboratory procedures, adapted for the specific properties of this compound.
Chromatographic Separation Methods for Target Compounds
While some reports suggest that for certain preparations of N-substituted tribromoimidazoles, column chromatography may not be necessary, it remains a powerful and widely used technique for the purification of related brominated imidazole derivatives. researchgate.net For compounds of similar polarity and structure, column chromatography using silica (B1680970) gel as the stationary phase is a common choice.
A typical chromatographic purification would involve concentrating the crude reaction mixture and adsorbing it onto a small amount of silica gel. This is then loaded onto a column packed with silica gel. The elution of the compounds is carried out using a solvent system of appropriate polarity. For brominated imidazoles and their derivatives, a common mobile phase consists of a mixture of a non-polar solvent, such as hexanes or petroleum ether, and a more polar solvent, like ethyl acetate or chloroform. The ratio of these solvents is optimized to achieve the best separation of the desired product from any unreacted starting materials, by-products, or catalyst residues. For instance, a gradient of increasing ethyl acetate in hexanes might be employed to first elute non-polar impurities, followed by the target compound, this compound. The fractions are collected and analyzed, typically by thin-layer chromatography (TLC), to identify those containing the pure product.
| Chromatography Parameter | Typical Conditions for Bromo-imidazole Derivatives |
| Stationary Phase | Silica Gel |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate or Light Petroleum/Ethyl Acetate |
| Elution Mode | Gradient or Isocratic |
| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |
Crystallization Techniques for Enhanced Purity
Crystallization is a highly effective method for the final purification of solid organic compounds, including this compound, which is obtained as a solid product. researchgate.net This technique relies on the principle that the desired compound is more soluble in a hot solvent than in a cold solvent, while impurities have different solubility characteristics.
The selection of an appropriate solvent is crucial for successful crystallization. An ideal solvent would dissolve the crude product completely when hot, but only sparingly when cold. For related bromo-imidazole compounds, alcohols such as ethanol (B145695) are often used. The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The hot solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities tend to remain dissolved in the mother liquor.
Once crystallization is complete, the purified crystals are isolated by filtration, washed with a small amount of the cold solvent to remove any adhering mother liquor, and then dried under vacuum to remove any residual solvent. The purity of the recrystallized product can be assessed by its melting point, which should be sharp and within a narrow range for a pure compound, and by spectroscopic methods. For some vinylimidazolium salts, which are structurally related, recrystallization from solvents like ethyl acetate or n-propanol has been reported to yield pure crystalline products. umich.edu
| Crystallization Parameter | Typical Conditions for Bromo-imidazole Derivatives |
| Solvent | Ethanol, Ethyl Acetate, or n-Propanol |
| Procedure | Dissolution in hot solvent, slow cooling, filtration |
| Isolation | Vacuum filtration |
| Drying | Under vacuum |
Chemical Reactivity and Derivatization of 2,4,5 Tribromo 1 Vinylimidazole
Halogen-Metal Exchange Reactions
Halogen-metal exchange is a powerful method for the functionalization of halo-substituted aromatic and heteroaromatic compounds. wikipedia.org In the case of 2,4,5-tribromo-1-vinylimidazole, this reaction enables the selective introduction of substituents at specific positions on the imidazole (B134444) ring.
The bromine atoms at the C2, C4, and C5 positions of the imidazole ring exhibit different reactivities towards organolithium reagents. Research on N-protected 2,4,5-tribromoimidazoles demonstrates that the position of the initial bromine-lithium exchange is highly dependent on the organolithium reagent used. rsc.org
When 1-protected 2,4,5-tribromoimidazoles are treated with one equivalent of n-butyllithium (n-BuLi), a non-selective reaction occurs, leading to metal-halogen exchange at both the C2 and C5 positions. rsc.org However, a higher degree of regioselectivity can be achieved. For instance, studies on 2,4,5-tribromo-1-ethoxymethylimidazole showed that reaction with n-BuLi followed by quenching with diphenyl disulfide resulted in the formation of 4,5-dibromo-1-ethoxymethyl-2-phenylthioimidazole, indicating a preferential exchange at the C2 position. rsc.org Further treatment of this 2-substituted product with another equivalent of n-BuLi leads to a second exchange at the C5 position. rsc.org
In a closely related system, 3,4,5-tribromo-1-vinylpyrazole, regioselective bromine-lithium exchange occurs preferentially at the 5-position. mdpi.comresearchgate.net This highlights how the nature of the heterocyclic core can influence the reaction's outcome.
The choice of the organometallic reagent, and thus the metal counterion, plays a crucial role in directing the regioselectivity of the metal-halogen exchange. While n-butyllithium often leads to mixtures, other organometallic reagents can provide highly selective transformations at the C2 position of 1-protected 2,4,5-tribromoimidazoles. rsc.org
Experimental findings show that reagents such as ethylmagnesium bromide (EtMgBr), methyllithium (B1224462) (MeLi), sec-butyllithium (B1581126) (s-BuLi), and phenyllithium (B1222949) (PhLi) react with 1-protected 2,4,5-tribromoimidazoles to selectively replace the bromine atom at the C2 position. rsc.org The resulting C2-metallated intermediate can then be trapped with various electrophiles. For example, quenching the reaction mixture with benzophenone (B1666685) after treatment with these selective organometallic reagents yields the corresponding C2-functionalized 4,5-dibromoimidazole derivative. rsc.org
| Organometallic Reagent | Position of Exchange | Selectivity | Source |
|---|---|---|---|
| n-Butyllithium (n-BuLi) | C2 and C5 | Non-selective | rsc.org |
| Ethylmagnesium bromide (EtMgBr) | C2 | Regioselective | rsc.org |
| Methyllithium (MeLi) | C2 | Regioselective | rsc.org |
| sec-Butyllithium (s-BuLi) | C2 | Regioselective | rsc.org |
| Phenyllithium (PhLi) | C2 | Regioselective | rsc.org |
Nucleophilic Substitution Reactions on the Imidazole Ring
The electron-deficient nature of the polyhalogenated imidazole ring facilitates nucleophilic substitution reactions, where a nucleophile replaces one of the bromine atoms. libretexts.orgyoutube.comsavemyexams.com
In 1-protected derivatives of 2,4,5-tribromoimidazole (B189480), the bromine atom at the C2 position is the most susceptible to displacement by nucleophiles. This increased reactivity at C2 is a common feature in the chemistry of polyhalogenated imidazoles.
Various sulfur and oxygen-based nucleophiles have been successfully employed to displace the C2-bromine atom. For example, treatment of 1-protected 2,4,5-tribromoimidazoles with sodium alkane- or arenethiolates leads to the formation of the corresponding 2-thioether derivatives. Similarly, sodium isopropoxide in isopropyl alcohol reacts to yield the 2-isopropoxy derivative. The choice of solvent can significantly impact the reaction yield; for instance, the reaction of 2,4,5-tribromo-1-ethoxymethylimidazole with sodium methanethiolate (B1210775) proceeds with a much higher yield in hexamethylphosphoramide (B148902) (HMPA) compared to N,N-dimethylformamide (DMF).
| Substrate | Nucleophile | Solvent | Product | Source |
|---|---|---|---|---|
| 2,4,5-Tribromo-1-ethoxymethylimidazole | Sodium methanethiolate | HMPA | 4,5-Dibromo-1-ethoxymethyl-2-methylthioimidazole | |
| 2,4,5-Tribromo-1-ethoxymethylimidazole | Sodium isopropoxide | Isopropyl alcohol | 4,5-Dibromo-1-ethoxymethyl-2-isopropoxyimidazole | |
| Ethyl 2-(2,4,5-tribromoimidazol-1-yl)acetate | Sodium methanethiolate | DMF | Ethyl 2-(4,5-dibromo-2-methylthioimidazol-1-yl)acetate | |
| 2,4,5-Tribromo-1-phenacylimidazole | Sodium methanethiolate | DMF | 4,5-Dibromo-2-methylthio-1-phenacylimidazole |
The reactivity of halogen atoms on the imidazole ring towards nucleophilic displacement is significantly enhanced by the presence of electron-withdrawing groups. While the vinyl group at the N1 position is generally considered to be weakly electron-withdrawing, stronger activating groups on the ring itself can direct substitution to other positions. For example, in related nitro-imidazoles, a bromine atom adjacent to a nitro group becomes highly activated and is readily displaced by nucleophiles. This principle suggests that introducing electron-withdrawing substituents onto the this compound framework could be a strategy to modulate its reactivity and achieve selective substitution at the C4 or C5 positions.
Transformations Involving the Vinyl Moiety
The N-vinyl group is not merely a protecting group but also a reactive handle for further molecular elaboration. guidechem.comwikipedia.org It can participate in various reactions, including polymerization, quaternization, and cleavage. wikipedia.org
In the context of related N-vinyl heterocyclic systems, such as 3,4,5-tribromo-1-vinylpyrazole, the vinyl group can be selectively removed under mild oxidative conditions. mdpi.comresearchgate.net Treatment with a dilute solution of potassium permanganate (B83412) (KMnO₄) can cleave the vinyl group, yielding the corresponding N-unsubstituted pyrazole (B372694) in excellent yield. mdpi.com This de-vinylation strategy provides a pathway to N-H functionalized tribromoimidazoles after the desired substitutions have been performed on the imidazole core.
Furthermore, the vinyl group is a suitable substrate for modern synthetic methodologies like ring-closing metathesis (RCM). In a related vinylpyrazole bearing an allylthio substituent, Grubbs' second-generation catalyst was used to construct a new fused heterocyclic ring system. mdpi.comresearchgate.net This demonstrates the potential of the vinyl group in this compound to act as a linchpin for building more complex molecular architectures.
Chemical Reactions of the Vinyl Group
The vinyl group in this compound primarily serves as a stable and efficient protecting group for the N-1 position of the imidazole ring. epa.gov This protection is crucial for preventing unwanted side reactions at the nitrogen atom during subsequent functionalization of the bromo-substituted positions. While the vinyl group can theoretically undergo typical alkene reactions such as polymerization or addition, its most synthetically valuable reaction in the context of this molecule is its cleavage. The stability of the N-vinyl bond under various conditions, particularly organometallic reactions, allows for a wide range of transformations on the imidazole core before its removal. For instance, the vinyl group remains intact during the sequential bromine-magnesium exchange reactions used to functionalize the ring. epa.gov
Removal of the Vinyl Group for Functionalization
The strategic removal of the N-vinyl group is a key step that restores the NH-functionality of the imidazole ring, making the nitrogen available for further substitution or for its role in the final target molecule. This deprotection can be accomplished efficiently under mild oxidative conditions. Research has demonstrated that treatment with reagents like ozone (O₃) or potassium permanganate (KMnO₄) effectively cleaves the vinyl group, yielding the corresponding N-unsubstituted imidazole. epa.gov This process is compatible with a variety of substituents that may have been introduced onto the imidazole ring, highlighting the vinyl group's utility as a robust protecting group. epa.govmdpi.com
Table 1: Conditions for the Removal of the N-Vinyl Group
| Reagent | Conditions | Product Type | Yield | Reference |
| Potassium Permanganate (KMnO₄) | 2% solution, 10°C to room temperature | N-H Imidazole | 96% | mdpi.com |
| Ozone (O₃) | Not specified in detail | N-H Imidazole | High | epa.gov |
Synthesis of Polyfunctionalized Imidazole Derivatives
The true synthetic power of this compound lies in the differential reactivity of its three bromine atoms, which allows for their stepwise and regioselective replacement. This sequential substitution provides a reliable pathway to a wide array of polyfunctionalized imidazole derivatives.
Access to Substituted Imidazoles via Sequential Exchange Reactions
The bromine atoms on the this compound ring can be selectively replaced through halogen-metal exchange reactions followed by the addition of an electrophile. Studies have established a clear order of reactivity for this exchange, which proceeds regioselectively in the sequence of position 2, followed by position 5, and finally position 4. epa.gov This predictable selectivity is crucial for the controlled synthesis of di- and tri-substituted imidazoles. The process typically involves the formation of an organomagnesium (Grignard) or organolithium intermediate, which then reacts with various electrophiles to introduce new functional groups. epa.govmdpi.com
Table 2: Regioselective Substitution of Bromine Atoms
| Starting Material | Reagents | Position of Substitution | Product Type | Reference |
| This compound | 1. i-PrMgCl2. Electrophile (E) | 2 | 2-E-4,5-dibromo-1-vinylimidazole | epa.gov |
| 2-E-4,5-dibromo-1-vinylimidazole | 1. i-PrMgCl or n-BuLi2. Electrophile (E') | 5 | 2-E-5-E'-4-bromo-1-vinylimidazole | epa.govmdpi.com |
| 2-E-5-E'-4-bromo-1-vinylimidazole | 1. n-BuLi2. Electrophile (E'') | 4 | 2-E-5-E'-4-E''-1-vinylimidazole | epa.gov |
Formation of Fused Heterocyclic Systems
Beyond simple substitution, this compound and its derivatives are valuable precursors for constructing more complex, fused heterocyclic systems. By introducing appropriate functional groups through the sequential exchange reactions described above, intramolecular cyclization reactions can be induced to form bicyclic or polycyclic structures. An extension of this methodology has enabled the first synthesis of the thieno[2,3-d] ⇌ [3,2-d]imidazole system, a fused heterocyclic scaffold of significant interest. epa.gov In analogous systems like vinylpyrazoles, the vinyl group itself can participate directly in ring-closing metathesis reactions with other unsaturated side chains to create fused rings, demonstrating a broader potential for this class of compounds. researchgate.netmdpi.com
Spectroscopic and Structural Characterization of 2,4,5 Tribromo 1 Vinylimidazole and Its Derivatives
Advanced Spectroscopic Techniques for Molecular Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, providing detailed information about the structure and connectivity of a molecule.
The ¹H NMR spectrum of 2,4,5-Tribromo-1-vinylimidazole is anticipated to exclusively exhibit signals corresponding to the protons of the N-vinyl group. Due to the tribromination of the imidazole (B134444) ring, there are no protons directly attached to the heterocyclic core. The vinyl group protons form an AMX spin system, resulting in three distinct signals.
The expected chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing nature of the tribromoimidazole ring. The proton attached to the α-carbon (H-A) is expected to resonate as a doublet of doublets, coupled to the two geminal protons of the β-carbon (H-M and H-X). The geminal protons are diastereotopic and will appear as two separate doublets of doublets.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| =CH- (vinyl, H-A) |
UV-Visible Absorption and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible and fluorescence spectroscopy are powerful tools for probing the electronic transitions within a molecule. For this compound, the absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The subsequent emission of light as the molecule returns to its ground state is observed through fluorescence spectroscopy.
Table 1: Representative Spectroscopic Data for Imidazole Derivatives
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Solvent/Conditions |
|---|---|---|---|
| 2,4,5-tris(2-pyridyl)imidazole | 308, 320, 354, 373 | - | EtOH/HEPES buffer |
Note: Data presented is for related imidazole derivatives to illustrate typical spectroscopic behavior, as specific data for this compound is not available.
X-ray Diffraction Studies for Solid-State Structure Determination
X-ray diffraction is an indispensable technique for elucidating the precise three-dimensional arrangement of atoms in the solid state, providing detailed information on bond lengths, bond angles, and intermolecular interactions.
Table 2: Representative Crystal Data for a Related Brominated Imidazole Compound
| Compound | Crystal System | Space Group | Key Intermolecular Interactions |
|---|
Note: Data from a closely related compound is presented due to the absence of specific data for this compound.
Characterization of Polymeric Forms
When the vinyl group of this compound is polymerized, the resulting macromolecule, poly(this compound), requires characterization to determine its molecular weight and solid-state morphology.
Gel Permeation Chromatography (GPC) is a standard technique for determining the molecular weight distribution (MWD) of polymers. By separating polymer chains based on their hydrodynamic volume, GPC provides information on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). Studies on poly(1-vinylimidazole) and its derivatives have shown that the molecular weight can be controlled by the polymerization conditions. mdpi.compnas.orgnih.govresearchgate.net For poly(this compound), GPC analysis would be crucial to understand how the bulky and electron-withdrawing bromo-substituents affect the polymerization process and the resulting chain lengths.
Table 3: Representative GPC Data for Poly(vinylimidazole) Derivatives
| Polymer | Mn ( g/mol ) | PDI (Mw/Mn) | Polymerization Method |
|---|---|---|---|
| Poly(1-vinylimidazole) | 35,000 | Not specified | Radical polymerization |
| Poly(1-vinylimidazole) 23-mer | Not specified | 1.161 | Cationic polymerization |
Note: Data for poly(1-vinylimidazole) and its oligomers are shown as representative examples. pnas.orgnih.gov
X-ray diffraction (XRD) is used to determine the solid-state morphology of polymers, distinguishing between crystalline and amorphous structures. Crystalline polymers show sharp diffraction peaks, whereas amorphous polymers exhibit broad halos. Studies on various poly(vinylimidazole) derivatives consistently show them to be amorphous in nature, as indicated by the presence of broad peaks in their XRD patterns. nih.govacs.orgchemrxiv.orgmdpi.com It is therefore highly probable that poly(this compound) would also be an amorphous solid, a characteristic that can significantly influence its physical properties such as solubility and processability.
Theoretical and Computational Chemistry Studies on 2,4,5 Tribromo 1 Vinylimidazole
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the chemical behavior of molecules. For 2,4,5-tribromo-1-vinylimidazole, these calculations can reveal the influence of the tribromo-substitution and the vinyl group on the imidazole (B134444) ring.
Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of this compound. Studies on related compounds, such as a trinuclear copper(II) complex with 1-vinylimidazole (B27976), have utilized DFT to understand electronic and structural properties, showing good agreement with experimental data. nih.gov Similarly, DFT has been employed to study the interaction of PVC-grafted-poly(1-vinylimidazole) with CO2 and CH4, indicating that the interaction with CO2 is stronger. physchemres.orgphyschemres.org
For this compound, DFT calculations would likely involve the B3LYP functional with a suitable basis set to optimize the molecular geometry and compute various electronic descriptors. The presence of three bromine atoms is expected to significantly influence the electron distribution within the imidazole ring, affecting its reactivity. Research on other brominated imidazoles has shown that bromine substitution impacts the electron-withdrawing character of the ring and can create a significant dipole moment.
Table 1: Predicted Electronic Descriptors for this compound based on Related Compounds
| Descriptor | Predicted Value/Trend | Significance | Reference for Methodology |
| HOMO Energy | Lowered due to Br substitution | Indicates reduced electron-donating ability | smolecule.com |
| LUMO Energy | Lowered due to Br substitution | Indicates increased electron-accepting ability | smolecule.com |
| HOMO-LUMO Gap | Likely in the range of 4-6 eV | Governs molecular stability and reactivity | smolecule.com |
| Dipole Moment | Significant | Influences intermolecular interactions |
This table is predictive and based on trends observed in related brominated imidazole compounds.
Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity. In brominated imidazole derivatives, the HOMO is typically localized on the imidazole ring, while the LUMO may have significant contributions from the substituents. smolecule.com The energy gap between HOMO and LUMO is a key indicator of molecular stability and reactivity. irjweb.com For nitrated imidazole derivatives, this gap is typically in the range of 4-6 eV. smolecule.com
In this compound, the three bromine atoms, being electron-withdrawing, would be expected to lower the energies of both the HOMO and LUMO. The vinyl group, on the other hand, introduces a π-system that can conjugate with the imidazole ring, influencing the electronic transitions. The spatial distribution of these frontier orbitals would reveal the most probable sites for electrophilic and nucleophilic attack.
Molecular Dynamics Simulations
An MD simulation of this compound could provide insights into:
The rotational freedom of the vinyl group relative to the imidazole ring.
The nature and lifetime of intermolecular interactions, such as halogen bonding.
The diffusion and transport properties in different media.
In Silico Modeling for Structure-Activity Relationship Prediction
In silico modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, is instrumental in predicting the biological activity or other properties of a compound based on its molecular structure. QSAR models are developed by correlating molecular descriptors with observed activities. For halogenated imidazoles and related heterocyclic compounds, QSAR studies have been conducted to predict various activities, including anticancer and antifungal properties. mdpi.comnih.govresearchgate.netnih.gov
A QSAR study for this compound would involve calculating a wide range of molecular descriptors, such as:
Topological descriptors: Related to the connectivity of atoms.
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, partial charges).
Steric descriptors: Related to the three-dimensional shape of the molecule.
These descriptors would then be used to build a mathematical model to predict a specific activity. For example, a QSAR model for halogenated pyrimidine (B1678525) derivatives was developed to predict their inhibitory activity against human dihydroorotate (B8406146) dehydrogenase. nih.gov
Conformational Analysis and Tautomerism Studies
Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 1-vinylimidazole, microwave spectroscopy and quantum chemical calculations have identified two conformers: a planar form and a nonplanar form, with the planar form being more stable. nih.govacs.org The presence of the bulky bromine atoms in this compound would likely introduce significant steric hindrance, influencing the preferred conformation of the vinyl group relative to the imidazole ring.
Tautomerism, the migration of a hydrogen atom or a functional group, is also a relevant consideration for imidazole derivatives. While the 1-vinyl substitution prevents the typical N-H tautomerism seen in unsubstituted imidazoles, theoretical studies on halogen migration in imidazole rings have been performed. csic.esresearchgate.net These studies indicate that the migration of halogen atoms involves significant energy barriers.
Polymerization and Materials Science Applications of 2,4,5 Tribromo 1 Vinylimidazole and Its Analogues
Polymerization Mechanisms of Vinylimidazole Monomers
The polymerization of vinylimidazole monomers can proceed through various mechanisms, primarily dictated by the initiator and reaction conditions. The most common methods include free radical polymerization and coordination polymerization.
Free Radical Polymerization Initiation
Free radical polymerization is a widely employed method for the synthesis of polyvinylimidazoles. The process is initiated by the decomposition of a radical initiator, such as azobisisobutyronitrile (AIBN) or potassium persulfate, to generate free radicals. These radicals then attack the vinyl group of the 1-vinylimidazole (B27976) monomer, initiating a chain reaction. The polymerization proceeds via propagation steps, where the growing polymer chain adds more monomer units, and is eventually terminated by combination or disproportionation of two growing chains.
The polymerization of 1-vinylimidazole can be carried out in bulk, solution, or emulsion. Solution polymerization in organic solvents like ethanol (B145695), benzene, or toluene (B28343) is common. researchgate.netacs.org The choice of solvent can influence the polymerization kinetics and the properties of the resulting polymer. For instance, the use of acetic acid as a solvent has been shown to facilitate the controlled radical polymerization of 1-vinylimidazole via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, yielding polymers with well-defined molecular weights and low dispersity. rsc.org
For 2,4,5-Tribromo-1-vinylimidazole, it is anticipated that free radical polymerization would also be a viable method for synthesizing the corresponding polymer. The electron-withdrawing nature of the three bromine atoms on the imidazole (B134444) ring may influence the reactivity of the vinyl group. Generally, electron-withdrawing groups can decrease the electron density of the vinyl double bond, potentially affecting the rate of polymerization. However, the steric bulk of the bromine atoms, particularly at the 2 and 5 positions, could also play a significant role in the approach of the growing polymer chain, possibly leading to a lower polymerization rate compared to the unsubstituted monomer.
Coordination Polymerization in the Presence of Metal Salts
The imidazole moiety in vinylimidazole monomers and their corresponding polymers contains a nitrogen atom with a lone pair of electrons, making it an excellent ligand for coordination with metal ions. researchgate.net This property can be exploited in coordination polymerization. In the presence of metal salts, the vinylimidazole monomer can form a complex with the metal ion, which can then influence the polymerization process.
The coordination of the metal ion to the imidazole ring can affect the electronic properties of the vinyl group, thereby altering its reactivity in polymerization. Furthermore, the metal ion can act as a template, leading to polymers with specific tacticities (stereochemical arrangements). The complexation of poly(N-vinylimidazole) (PVIm) with various metal ions such as Cu(II), Zn(II), and Co(II) has been extensively studied. researchgate.net
In the context of this compound, the presence of bromine atoms would likely reduce the electron-donating ability of the imidazole nitrogen due to their inductive effect. This could lead to weaker coordination with metal salts compared to unsubstituted vinylimidazole. Consequently, the influence of metal salts on the polymerization of this compound might be less pronounced. However, the potential for forming coordination polymers still exists and could lead to materials with interesting catalytic or electronic properties.
Development of Vinylimidazole-Based Polymers and Copolymers
Polyvinylimidazole (PVIm) homopolymers are typically water-soluble or soluble in polar organic solvents. researchgate.net The properties of PVIm can be tailored by copolymerization with other vinyl monomers. For example, copolymerization of 1-vinylimidazole with monomers like acrylates or methacrylates can be used to modulate the hydrophilicity, mechanical properties, and thermal stability of the resulting materials. dtu.dk Copolymers of 1-vinylimidazole and acrylic acid have been synthesized, exhibiting polyelectrolyte and polyampholyte behavior.
The development of block copolymers containing PVIm segments has also been an area of active research. Techniques like RAFT polymerization have enabled the synthesis of well-defined block copolymers, for instance, by chain extension of a PVIm block with monomers like n-butyl acrylate (B77674) or N,N-dimethyl acrylamide. rsc.org These block copolymers can self-assemble into various nanostructures in solution, making them suitable for applications in drug delivery and nanotechnology.
For this compound, the resulting homopolymer, poly(this compound), is expected to be significantly more hydrophobic and potentially less soluble in water compared to unsubstituted PVIm due to the presence of the bulky, nonpolar bromine atoms. The high bromine content would also impart flame-retardant properties to the polymer. Copolymerization of this compound with other monomers could be a strategy to balance its properties, for example, to improve its processability while retaining some of its unique characteristics.
Applications in Polymer Electrolytes for Energy Storage Devices
Polymer electrolytes are a critical component of next-generation solid-state batteries, offering potential advantages in terms of safety, flexibility, and long-term stability over traditional liquid electrolytes. Polyvinylimidazole-based materials have emerged as promising candidates for polymer electrolytes due to the ability of the imidazole nitrogen to coordinate with cations and facilitate ion transport.
Ionic Conductivity of Polyvinylimidazole (PVIm) Systems
The ionic conductivity of a polymer electrolyte is a crucial parameter determining its performance in an energy storage device. In PVIm-based electrolytes, ion transport is believed to occur through a hopping mechanism, where cations move between adjacent imidazole coordination sites. The segmental motion of the polymer backbone also contributes to ion mobility.
Recent studies have demonstrated that gel polymer electrolytes comprising a PVIm host infused with a vinylimidazole liquid and a calcium salt, such as calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂), can exhibit high room temperature ionic conductivities of over 1 mS/cm. nih.govacs.org The presence of the unreacted vinylimidazole monomer acts as a plasticizer, enhancing the mobility of the polymer chains and the charge carriers. The ionic conductivity is dependent on the salt concentration, with an optimal concentration leading to the highest conductivity. For comparison, the neat PVIm polymer without any salt has a much lower ionic conductivity, on the order of 10⁻⁵ S/cm. nih.gov
The table below summarizes the ionic conductivity data for some PVIm-based electrolyte systems.
| Electrolyte System | Salt Concentration | Temperature (°C) | Ionic Conductivity (S/cm) |
| PVIm-0.5 nih.gov | 0.5 M Ca(TFSI)₂ in VIm | 25 | 1.26 x 10⁻³ |
| PVIm-1.0 nih.gov | 1.0 M Ca(TFSI)₂ in VIm | 25 | 0.54 x 10⁻³ |
| Neat PVIm nih.gov | - | 25 | 1.7 x 10⁻⁵ |
| P(VIM-A-AA)/PEG google.com | with I⁻/I₃⁻ | 30 | 3.27 x 10⁻³ |
| PVIm quaternized with n-butyl bromide researchgate.net | - | Room Temp | 5 x 10⁻⁵ |
For an electrolyte based on poly(this compound), the ionic conductivity is expected to be lower than that of unsubstituted PVIm systems. The bulky bromine atoms would likely hinder the segmental motion of the polymer chains, and the reduced electron-donating ability of the imidazole nitrogen would lead to weaker coordination with cations, both of which are detrimental to efficient ion transport. However, the higher electrochemical stability that might be imparted by the halogen atoms could be a trade-off for the lower conductivity in certain applications.
Electrochemical Stability of Polymer Electrolytes
The electrochemical stability window of a polymer electrolyte defines the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction. A wide electrochemical stability window is essential for high-energy-density batteries.
Linear sweep voltammetry studies on PVIm-based electrolytes have shown that they possess good electrochemical stability. For instance, a PVIm-Ca(TFSI)₂ gel electrolyte was found to have an oxidative stability of approximately 2.7 V to 3.2 V, depending on the salt concentration. nih.govacs.org The reductive stability was observed to be stable up to at least -2 V. nih.gov This stability allows for the cycling of symmetric calcium cells with these electrolytes. nih.gov
The table below presents the electrochemical stability data for a PVIm-based electrolyte.
| Electrolyte System | Oxidative Stability (V) | Reductive Stability (V) |
| PVIm-0.5 (0.5 M Ca(TFSI)₂) nih.govacs.org | ~2.7 | ≥ -2.0 |
| PVIm-1.0 (1.0 M Ca(TFSI)₂) nih.govacs.org | ~3.2 | Not Reported |
The incorporation of electron-withdrawing bromine atoms in poly(this compound) is expected to enhance the electrochemical stability of the corresponding polymer electrolyte. The halogen atoms would make the polymer more resistant to oxidation, potentially widening the electrochemical stability window. This could be a significant advantage for applications in high-voltage batteries, even if the ionic conductivity is lower than that of unsubstituted PVIm.
Cationic Transference Number Determination
The cationic transference number (t+) is a crucial parameter for electrolytes used in electrochemical devices, as it quantifies the fraction of the total ionic current carried by the cations. In polymer electrolytes, a high cationic transference number is desirable to minimize concentration gradients and enhance device performance. While specific data on this compound-based polymers is not extensively documented in public literature, studies on analogous poly(1-vinylimidazole) (PVI) systems provide valuable insights into the methodologies used and the expected behavior.
Vinylimidazole-based polymers have been investigated as polymer hosts for electrolytes in next-generation batteries, such as calcium batteries. researchgate.net For instance, a gel electrolyte created by polymerizing vinylimidazole in the presence of calcium bis(trifluoromethanesulfonyl)imide (Ca(TFSI)₂) has demonstrated room temperature conductivities exceeding 1 mS/cm. researchgate.net The determination of the cationic transference number in such systems is critical to understanding the ion transport mechanism.
Several methods are employed to determine the cationic transference number. One common technique is the potentiostatic polarization method, as described by Bruce and Vincent. pw.edu.pl This method involves applying a small DC voltage across a symmetric cell (e.g., Li | polymer electrolyte | Li) and monitoring the current decay over time. The initial current (I₀) is carried by both cations and anions, while the steady-state current (Iₛₛ) is primarily carried by the cations that can be discharged and replenished at the electrodes. pw.edu.pl However, this method relies on several assumptions, and more advanced techniques are often preferred for complex polymer systems. pw.edu.plnih.gov
Electrophoretic Nuclear Magnetic Resonance (eNMR) is a powerful, non-invasive technique that directly measures the velocity of different ionic species and the solvent under an applied electric field. escholarship.orgd-nb.info From these velocities, the transference number relative to the solvent can be calculated, providing a more accurate picture of ion transport. escholarship.org For polyether-based electrolytes, it has been noted that the reference frame is a critical factor, and comparing experimental and simulation results requires careful consideration of this aspect. nih.gov
In a study on vinylimidazole-based polymer electrolytes for calcium batteries, researchers demonstrated reversible redox activity in symmetric Ca cells, indicating effective cation transport. researchgate.net The soft coordination and polarizability of the imidazole groups are thought to facilitate this enhanced transport. researchgate.net While the exact transference number for a tribrominated derivative would be influenced by the bulky, electron-withdrawing bromine atoms, the fundamental principles of measurement and the importance of the imidazole nitrogen in coordinating cations would remain central.
Table 1: Comparison of Cationic Transference Number (t+) Determination Methods
| Method | Principle | Advantages | Disadvantages |
| Potentiostatic Polarization (Bruce-Vincent) | Measures current decay in a symmetric cell under a constant potential. pw.edu.pl | Relatively simple experimental setup. | Relies on ideal interface assumptions; can be affected by interfacial resistance changes. pw.edu.plnih.gov |
| Electrochemical Impedance Spectroscopy (EIS) | Models the electrolyte behavior over a range of frequencies to extract transport properties. | Provides detailed information about different processes (bulk transport, interfacial phenomena). | Complex data analysis; interpretation can be challenging. |
| Electrophoretic NMR (eNMR) | Directly measures the velocity of individual ionic species under an electric field. escholarship.orgd-nb.info | Provides direct, species-specific transport data; avoids interface issues. escholarship.org | Requires specialized equipment; may not be suitable for all systems. |
| Concentration Cell EMF Measurement | Measures the potential difference across an electrolyte with a known concentration gradient. | Based on fundamental thermodynamic principles. | Difficult to establish and maintain a stable concentration gradient, especially in polymers. mdpi.com |
Functional Hydrogels and Composite Materials
Crosslinking Agent Functionality in Hydrogel Synthesis
The synthesis of poly(1-vinylimidazole) (PVIm) hydrogels often involves the use of a difunctional crosslinking agent, such as N,N′-methylenebisacrylamide (MBAAm), which connects the linear polymer chains. researchgate.netyok.gov.tr In such a system, the vinylimidazole monomer is polymerized via free-radical polymerization, and the crosslinker is incorporated to form the network. researchgate.netyok.gov.tr The ratio of monomer to crosslinker is a critical parameter that controls the swelling capacity and mechanical properties of the hydrogel. yok.gov.tr For example, in one study, PVIm hydrogels were synthesized with varying molar ratios of MBAAm to 1-vinylimidazole, demonstrating that the degree of crosslinking dictates the final properties. yok.gov.tr
Alternatively, 1-vinylimidazole can be used as a co-monomer to modify and enhance the properties of other hydrogels. conicet.gov.arresearchgate.net Its incorporation can improve mechanical strength due to the rigidity of the imidazole ring and potential intermolecular interactions. conicet.gov.ar A study on co-polymers of N,N-(dimethyl) amine ethyl methacrylate (B99206) (DMAEMT) and 1-vinylimidazole showed that the addition of VI led to mechanically stronger hydrogels. A synergistic effect was observed, with the Young's modulus increasing significantly compared to the homopolymer hydrogels. researchgate.net This demonstrates that even without being a primary crosslinker, the incorporation of a vinylimidazole moiety can functionally enhance the network's integrity. Other crosslinking agents, such as poly(ethylene glycol) diglycidyl ether, have also been used to create redox-active hydrogels based on osmium-complexed poly(1-vinylimidazole) for biosensor applications. nih.gov
The presence of bromine atoms in this compound would be expected to significantly influence the properties of a hydrogel. The bulky bromine atoms would likely increase the rigidity of the polymer chains and introduce strong hydrophobic characteristics, which could be leveraged to create hydrogels with specific mechanical or responsive properties.
Poly(1-vinylimidazole)-Chitosan Composite Sorbents for Metal Ion Uptake
The functionalization of biopolymers like chitosan (B1678972) with synthetic polymers such as poly(1-vinylimidazole) has led to the development of highly effective composite materials for environmental applications, particularly the removal of heavy metal ions from water.
A composite of poly(1-vinylimidazole)-chitosan (PVI-CS) has been successfully synthesized, often using microwave irradiation to graft the PVI onto the chitosan backbone. researchgate.netbohrium.com This modification enhances the metal ion uptake capacity compared to native chitosan. researchgate.net The imidazole groups of the PVI chains provide additional binding sites for metal ions through chelation, complementing the amine and hydroxyl groups of chitosan.
These PVI-CS composites have shown remarkable efficiency in adsorbing cadmium (Cd(II)) ions from aqueous solutions. researchgate.net Research has demonstrated that the adsorption process is dependent on factors such as pH, adsorbent dose, and initial metal ion concentration. researchgate.net In one study, the optimal conditions for Cd(II) removal were found to be a pH of 7.2 and a PVI-CS dose of 2.5 g/L. researchgate.net The composite exhibited a high maximum adsorption capacity (qₘₐₓ) for Cd(II), which was determined to be 204.92 mg/g according to the Langmuir isotherm model. researchgate.net The composite also demonstrated good reusability, maintaining satisfactory removal efficiency for up to five sorption-desorption cycles. researchgate.net
Similarly, PVI-grafted carboxymethyl starch has been investigated for the removal of Mn(II), Zn(II), and Cd(II), with the grafted material showing higher sensitivity towards Cd(II) and Zn(II). researchgate.net Poly(1-vinylimidazole) grafted onto magnetic nanoparticles has also been developed for the removal of copper, nickel, and cobalt ions, combining the high affinity of the imidazole groups with the easy magnetic separation of the sorbent. kumamoto-u.ac.jp
Table 2: Adsorption Capacities of PVI-Chitosan Composites for Metal Ions
| Adsorbent | Target Metal Ion | Maximum Adsorption Capacity (qₘₐₓ) (mg/g) | Reference |
| Poly(1-vinylimidazole)-chitosan (PVI-CS) | Cd(II) | 204.92 | researchgate.net |
| Chitosan-N-vinyl imidazole graft-copolymer | Hg(II) | 112.35 | bohrium.com |
| Magnetic chitosan nanoparticles | Cd(II) | 36.42 | nih.gov |
Advanced Medicinal Chemistry Research and Biological Activity Investigation Mechanistic Focus
Imidazole (B134444) Ring as a Biologically Active Scaffold
The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in medicinal chemistry. nih.govnajah.edu Its unique physicochemical properties make it a privileged scaffold in drug design. nih.govglobalresearchonline.net The imidazole nucleus is electron-rich and contains both a pyridine-type nitrogen (which can act as a hydrogen bond acceptor) and a pyrrole-type nitrogen (which can act as a hydrogen bond donor), allowing it to engage in various interactions with biological targets like enzymes and receptors. najah.edu This structural versatility is fundamental to the biological activity of numerous natural and synthetic compounds, including the amino acid histidine, histamine, and biotin. mdpi.comcentralasianstudies.org The ionizable nature of the imidazole ring often imparts favorable pharmacokinetic properties to molecules containing it. globalresearchonline.netmdpi.com Consequently, the imidazole framework is present in a wide array of clinically approved drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. nih.gov
Exploration of Structure-Activity Relationships (SAR) in Imidazole Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of imidazole-based compounds by identifying how specific structural modifications influence their biological activity. nih.govresearchgate.net The imidazole scaffold offers multiple positions (N-1, C-2, C-4, and C-5) for chemical modification, each contributing distinctly to the molecule's pharmacological profile. researchgate.net
For halogenated imidazoles, the position and nature of the halogen atoms significantly impact activity. In a study of polyhalogenated imidazole nucleosides designed as antiviral agents, it was found that while parent polyhalogenated imidazoles showed some activity against human cytomegalovirus (HCMV), their nucleoside derivatives were generally inactive, with the exception of two tribromo analogues. nih.govacs.org This suggests that the tribromo-substitution pattern itself can be a key determinant of biological activity. In other heterocyclic systems, such as benzimidazoles, the presence and position of bromine atoms have been shown to be critical for antifungal action. mdpi.com
The substituent at the N-1 position is also a major factor in determining the biological effects. The introduction of a vinyl group at N-1, as seen in 2,4,5-Tribromo-1-vinylimidazole, is a key structural feature. Research on other 1-vinylimidazoles has demonstrated that this group, in combination with other substituents on the ring, is pivotal for antifungal activity. nih.gov SAR studies on these compounds have shown that the nature of the alkyl or aryl groups attached elsewhere on the molecule, in concert with the N-1 vinyl group, modulates the potency and spectrum of action. nih.gov
Research into Antimicrobial Properties
The imidazole scaffold is a well-established core for the development of antimicrobial agents. nih.gov Derivatives of imidazole are known to exhibit a broad spectrum of activity against various pathogenic microbes, including bacteria and fungi. nih.gov Their mechanisms of action can be diverse, often involving interference with crucial cellular processes such as nucleic acid synthesis, cell wall integrity, and membrane function. nih.gov
The antibacterial mechanisms of imidazole derivatives can include the disruption of the cell membrane and interference with DNA replication and protein kinase functions. nih.govresearchgate.net While specific studies on the antibacterial properties of this compound are not widely available, research on closely related compounds provides significant insights. A study involving the synthesis of novel nucleobase derivatives from 2,4,5-Tribromoimidazole (B189480) revealed notable antibacterial activity. In these derivatives, the bromine atoms at the 2, 4, and 5-positions were substituted with nucleophiles like thymine (B56734) and uracil. The resulting compounds were screened against several bacterial strains.
One of the synthesized compounds, 2,4,5-Tris(thymin-1-yl)-1H-imidazole , exhibited the most potent activity against the Gram-positive bacterium Bacillus subtilis, with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml, which was comparable to the standard drug Streptomycin. This finding highlights that the tribromo-imidazole core, when appropriately functionalized, can serve as a template for potent antibacterial agents.
Table 1: Antibacterial Activity of 2,4,5-Tribromoimidazole Derivatives Data sourced from Der Pharma Chemica, 2013.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/ml |
|---|---|---|
| 2,4,5-Tris(thymin-1-yl)-1H-imidazole | Bacillus subtilis | 12.5 |
| Streptomycin (Standard) | Bacillus subtilis | 10 |
The primary and most well-documented antifungal mechanism for imidazole derivatives is the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase (a cytochrome P450 enzyme). ebsco.comnih.gov This enzyme is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. ebsco.comscielo.br By inhibiting this enzyme, imidazoles disrupt membrane integrity, leading to increased permeability, leakage of cellular contents, and ultimately, fungal cell death. ebsco.commdpi.com Some imidazoles may also contribute to cell necrosis by altering oxidative and peroxidative enzyme activities, causing a toxic accumulation of hydrogen peroxide. mdpi.com
Studies on specific brominated and vinyl-containing imidazoles support their potential as antifungal agents. Research on N-phenacyldibromobenzimidazoles demonstrated that these compounds cause irreversible damage to the fungal cell membrane and can affect the cell wall by inducing β-D-glucanase. mdpi.com Furthermore, a study on new 1-vinylimidazole (B27976) derivatives showed their efficacy against fungal strains like Trichophyton and Candida albicans. nih.gov
In the context of 2,4,5-Tribromoimidazole derivatives, nucleobase-substituted compounds have also been tested for antifungal activity. The compound 2-(Thymin-1-yl)-4,5-dibromo-1H-imidazole showed activity against Aspergillus niger with a MIC of 12.5 µg/ml, which was more potent than the standard drug Amphotericin-B in the study.
Table 2: Antifungal Activity of a 2,4,5-Tribromoimidazole Derivative Data sourced from Der Pharma Chemica, 2013.
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) in µg/ml |
|---|---|---|
| 2-(Thymin-1-yl)-4,5-dibromo-1H-imidazole | Aspergillus niger | 12.5 |
| Amphotericin-B (Standard) | Aspergillus niger | 100 |
Investigation of Antioxidant Properties
Certain imidazole derivatives have been investigated for their potential as antioxidants. centralasianstudies.orgresearchgate.net Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases, making the development of effective antioxidants a key research area. The imidazole core is considered a promising scaffold for designing antioxidants due to its electron-rich nature and its ability to scavenge free radicals. centralasianstudies.org
The antioxidant activity of imidazole derivatives is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to neutralize free radicals.
In-depth Scientific Review of this compound: Current Research Status
A comprehensive review of available scientific literature and research databases reveals a significant gap in the documented biological activities of the specific chemical compound This compound . While research exists on various imidazole derivatives and their potential therapeutic applications, specific data pertaining to the electrochemical redox behavior in biological contexts, α-glucosidase inhibitory activity, and associated molecular docking studies for this compound are not present in the currently accessible scientific literature.
The synthesis of this compound has been described in the context of its use as a precursor for creating other polyfunctionalized imidazoles. researchgate.net However, dedicated studies exploring its bioactivity according to the specified advanced medicinal chemistry parameters appear to be unpublished or not publicly available.
Research into other imidazole-containing compounds has shown promise in the area of enzyme inhibition. For instance, various diaryl derivatives of imidazole-thione and 2,4,5-triarylimidazole-1,2,3-triazole derivatives have been synthesized and evaluated as inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism. nih.govnih.gov These studies often include kinetic analysis to determine the mechanism of inhibition and molecular docking to understand the binding interactions with the enzyme's active site. nih.gov
Furthermore, the electrochemical properties of vinylimidazole-based polymers have been investigated for applications in energy storage, demonstrating the redox potential of the vinylimidazole moiety in a non-biological context. chemrxiv.org
Despite the existence of research on structurally related compounds, it is crucial to note that the biological and electrochemical properties of a molecule are highly specific to its exact structure, including the nature and position of its substituents. Therefore, data from other imidazole derivatives cannot be extrapolated to accurately describe the behavior of this compound.
Electrochemical Behavior and Applications of 2,4,5 Tribromo 1 Vinylimidazole Systems
Cyclic Voltammetry for Redox Characterization
Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox properties of a chemical species. By scanning the potential of an electrode and measuring the resulting current, a cyclic voltammogram is produced, which provides critical information about the electrochemical processes. nih.gov This includes the potentials at which oxidation and reduction occur and the stability of the species generated by these electron transfer events.
While specific cyclic voltammetry data for 2,4,5-Tribromo-1-vinylimidazole is not extensively documented in public literature, its electrochemical behavior can be inferred from related structures. The molecule possesses two key electroactive moieties: the brominated imidazole (B134444) ring and the vinyl group.
Reduction of C-Br Bonds: Halogenated organic compounds are known to undergo reductive dehalogenation. It is anticipated that the C-Br bonds on the imidazole ring would be electrochemically reducible. A cyclic voltammogram would likely exhibit one or more irreversible cathodic peaks corresponding to the sequential or concerted cleavage of these bonds. The peak potentials would be indicative of the energy required for this reduction. Studies on other halogenated imidazoles and aromatic systems support the feasibility of this electrochemical pathway. core.ac.ukacs.org
Oxidation/Reduction of the Imidazole Ring: The imidazole ring itself is electrochemically active, although typically at higher potentials. The presence of three electron-withdrawing bromine atoms would make the ring more difficult to oxidize compared to unsubstituted imidazole.
Vinyl Group Electrochemistry: The vinyl group can also undergo electrochemical reactions, although its primary utility often lies in its ability to be polymerized, forming a film on the electrode surface.
A hypothetical cyclic voltammogram for this compound would provide key parameters for its redox characterization, as illustrated in the table below.
| Process | Peak Potential (Ep vs. Ag/AgCl) | Peak Current (Ip) | Reversibility | Interpretation |
|---|---|---|---|---|
| Cathodic Peak 1 | -1.2 V | Variable (depends on concentration) | Irreversible | Reduction and cleavage of one or more C-Br bonds. |
| Cathodic Peak 2 | -1.7 V | Variable (depends on concentration) | Irreversible | Further reduction of remaining C-Br bonds or other species. |
| Anodic Peak | > +1.5 V | Variable | Likely Irreversible | Oxidation of the imidazole ring or bromide ions formed during reduction. |
Impedance Spectroscopy for Charge Transfer and Ionic Transport Analysis
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that probes the frequency-dependent response of an electrochemical system. It is exceptionally useful for characterizing the properties of electrode-electrolyte interfaces, including charge transfer resistance and the behavior of films or coatings on an electrode surface. ulakbim.gov.tr
For systems involving this compound, particularly if it is polymerized into poly(1-vinyl-2,4,5-tribromoimidazole), EIS would be invaluable. The resulting polymer could serve as a coating, and EIS could be used to analyze its properties, such as its ability to act as a barrier or as an ionically conductive medium. Studies on poly-N-vinylimidazole have demonstrated its utility in corrosion inhibition, where EIS is used to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl). ulakbim.gov.tr An increase in Rct upon coating a metal with the polymer indicates a slowing of the corrosion process.
In the context of polymer electrolytes, such as those based on poly(vinylimidazole), EIS is the standard method for determining ionic conductivity. nih.govacs.org A Nyquist plot (a plot of the imaginary part of impedance versus the real part) allows for the extraction of the bulk resistance of the electrolyte, which is then used to calculate conductivity. nih.gov
| Parameter | Symbol | Information Provided | Relevance to Tribromo-vinylimidazole Systems |
|---|---|---|---|
| Solution Resistance | Rs | Resistance of the bulk electrolyte. | Fundamental parameter in any electrochemical cell. |
| Charge Transfer Resistance | Rct | Resistance to electron transfer at the electrode-electrolyte interface. | Indicates kinetics of redox reactions of the compound or its effect as a corrosion inhibitor. |
| Double Layer Capacitance | Cdl | Capacitance of the ionic layer at the electrode surface. | Changes can indicate adsorption or film formation on the electrode. nih.gov |
| Warburg Impedance | ZW | Relates to the diffusion of electroactive species to the electrode. | Indicates that the rate of the electrochemical reaction is limited by mass transport. |
Development of Electrochemical Sensors
The unique structure of this compound makes it a candidate for use in electrochemical sensors. The vinyl group is particularly suitable for creating polymer films on electrode surfaces via electropolymerization or other polymerization techniques. This allows for the fabrication of modified electrodes with specific functionalities.
One promising approach is the development of molecularly imprinted polymers (MIPs). In this technique, a polymer network is formed around a template molecule. Subsequent removal of the template leaves behind recognition sites that are complementary in shape and functionality, enabling highly selective detection of the target analyte. The vinyl group of this compound could serve as the polymerizable unit to build the MIP structure.
Alternatively, the tribromo-substituents could be used as the signaling element in a sensor. The electrochemical reduction of the C-Br bonds could produce a measurable current that changes upon interaction of the molecule (or a polymer made from it) with a target analyte. For instance, the binding of an analyte could sterically hinder the approach of the brominated imidazole to the electrode surface, causing a decrease in the reduction signal.
Theoretical Insights into Electrochemical Mechanisms
Computational chemistry provides powerful tools for predicting and understanding the electrochemical behavior of molecules. Techniques like Density Functional Theory (DFT) can be used to calculate key electronic properties that govern electrochemical reactivity. For this compound, theoretical calculations could offer insights into several aspects of its electrochemical mechanism.
Electron Distribution and Reactivity: Calculations can map the electron density of the molecule, identifying electron-rich and electron-deficient sites. This would help predict where oxidation and reduction are most likely to occur. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they relate to the molecule's ability to donate or accept electrons, respectively.
Redox Potentials: Theoretical methods can be used to estimate the reduction potentials associated with the cleavage of the C-Br bonds and the oxidation potential of the imidazole ring. These predictions can guide experimental work and help in the interpretation of complex voltammograms.
Adsorption and Interaction with Surfaces: Molecular dynamics simulations can model the interaction of this compound with an electrode surface. This is particularly relevant for understanding its potential as a corrosion inhibitor or as a component in a sensor, where adsorption is the first crucial step. Studies on similar vinylimidazole derivatives have used these methods to correlate molecular structure with adsorption energy and inhibition efficiency. electrochemsci.org The planarity and electron-rich nature of the imidazole ring, along with the polarizable bromine atoms, would likely contribute significantly to its adsorption characteristics.
By combining these theoretical approaches with experimental techniques, a comprehensive understanding of the electrochemical mechanisms governing this compound systems can be achieved, paving the way for its rational design into new functional materials and devices.
Future Research Directions and Emerging Areas
Exploration of Novel Synthetic Pathways
The current synthesis of 2,4,5-tribromo-1-vinylimidazole typically involves the N-alkylation of 2,4,5-tribromoimidazole (B189480). One established method reacts 2,4,5-tribromoimidazole with 1,2-dibromoethane (B42909), followed by the elimination of hydrogen bromide to form the vinyl group. mdpi.com A similar strategy has been successfully applied to the synthesis of 3,4,5-tribromo-1-vinylpyrazole. mdpi.comresearchgate.net
Future research will likely focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. This could involve:
Direct Vinylation: Investigating catalytic methods for the direct N-vinylation of 2,4,5-tribromoimidazole using acetylene (B1199291) or vinyl acetate (B1210297), potentially reducing the number of synthetic steps and the generation of hazardous byproducts. chemicalbook.com
Phase-Transfer Catalysis (PTC): Optimizing PTC conditions for the reaction with agents like 1,2-dichloroethane, which has been shown to be effective for the synthesis of the parent 1-vinylimidazole (B27976), could lead to higher yields and milder reaction conditions. wikipedia.org
Green Solvents: Exploring the use of greener solvents or even solvent-free conditions, such as ball milling, to minimize the environmental impact of the synthesis. tubitak.gov.tr
Design and Synthesis of New Derivatives with Tuned Reactivity
The three bromine atoms on the imidazole (B134444) ring of this compound are not chemically equivalent, offering rich possibilities for selective functionalization. The vinyl group is a relatively stable N-protecting group, which facilitates reactions at the halogenated positions. mdpi.com
Key future research directions include:
Organometallic Chemistry: Bromine-lithium exchange reactions are a powerful tool for creating new derivatives. It has been demonstrated with the analogous 3,4,5-tribromo-1-vinylpyrazole that this exchange occurs regioselectively at the 5-position. mdpi.comresearchgate.net Subsequent reactions with a variety of electrophiles can introduce new functional groups at this site. Future work will explore this regioselectivity in the imidazole system and expand the library of electrophiles used.
Nucleophilic Substitution: While the bromine atoms are generally unreactive towards nucleophiles, strategic activation can enable substitution. In 1-protected 2,4,5-tribromoimidazoles, nucleophilic displacement of the 2-bromine atom has been achieved with various thiolate and isopropoxide nucleophiles. Designing derivatives with electron-withdrawing groups could further activate specific positions towards nucleophilic attack, allowing for the synthesis of highly functionalized molecules.
Cross-Coupling Reactions: The use of modern cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) on the C-Br bonds could be a primary focus, enabling the attachment of aryl, alkyl, and alkynyl groups to create a diverse range of complex derivatives with tailored electronic and steric properties.
Advanced Characterization Techniques for Complex Structures
A thorough understanding of the structure of this compound and its derivatives is paramount. While standard techniques like ¹H and ¹³C NMR, IR spectroscopy, and mass spectrometry are essential, future research will increasingly rely on more advanced methods. nih.gov
X-Ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of these molecules and their derivatives. cardiff.ac.uk It provides precise information on bond lengths, bond angles, and intermolecular interactions, which is crucial for understanding reactivity and designing new materials.
Advanced NMR Spectroscopy: For complex derivatives and polymers, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) will be indispensable for unambiguous assignment of all proton and carbon signals.
Computational Spectroscopy: Integrating computational methods to predict NMR and IR spectra can aid in the interpretation of experimental data, especially for distinguishing between isomers or conformational states. csic.es
Integrated Computational-Experimental Approaches for Property Prediction
The synergy between computational chemistry and experimental synthesis is a powerful paradigm for modern chemical research. Quantum chemical methods have already been used to study the structures and energetics of halogen migrations in imidazole. csic.es
Future directions in this area will involve:
Predictive Modeling: Using Density Functional Theory (DFT) and other high-level computational methods to predict the properties of yet-to-be-synthesized derivatives of this compound. csic.esa2bchem.com This includes predicting their reactivity, stability, electronic properties (HOMO-LUMO gaps), and spectral characteristics.
Mechanism Elucidation: Computational modeling can provide detailed insights into reaction mechanisms, such as identifying transition states and intermediates in substitution or coupling reactions. csic.es This understanding can guide the optimization of reaction conditions to favor desired products.
Virtual Screening: For biological or materials applications, computational docking and screening can be used to predict the interaction of designed derivatives with biological targets or their properties within a material matrix, allowing researchers to prioritize the most promising candidates for synthesis.
Expanding Applications in Advanced Materials Science and Sustainable Chemistry
The unique structure of this compound makes it an attractive building block for new materials and a potential player in sustainable chemistry.
Functional Polymers: 1-Vinylimidazole is a well-known monomer used to produce poly(1-vinylimidazole) (PVIm), a functional polymer with applications in drug delivery, catalysis, and as a chelating agent. wikipedia.orgtubitak.gov.tr The vinyl group on this compound allows it to act as a monomer or comonomer in free-radical polymerization. umich.edu The resulting polymers would possess unique characteristics, such as:
Inherent Flame Retardancy: Due to the high bromine content.
High Refractive Index: A common feature of halogenated materials.
Functional Handles: The remaining bromine atoms on the polymer backbone could be further modified post-polymerization.
Sustainable Chemistry: The principles of sustainable and green chemistry focus on reducing waste, using renewable resources, and designing safer chemicals. nih.govgranthaalayahpublication.orgresearchgate.net Research in this area could explore using this compound or its derivatives as:
Recyclable Catalysts: Immobilizing catalytic species onto polymers derived from this monomer.
Building Blocks from Biomass: Investigating synthetic routes that could potentially derive parts of the molecule from renewable feedstocks.
Deeper Mechanistic Studies of Biological Activities at the Molecular Level
Preliminary reports indicate that the parent compound, 2,4,5-tribromoimidazole, is neurotoxic. This is a critical area for future investigation, as understanding the molecular basis of this activity is essential for safe handling and for determining any potential therapeutic or pesticidal applications.
Future research should focus on:
Mechanism of Toxicity: Investigating the specific molecular targets of this compound and its potential metabolites. This could involve studies on enzyme inhibition, such as with acetylcholinesterase, a common target for neurotoxins. nih.gov
Structure-Activity Relationship (SAR): Synthesizing a library of derivatives (as described in section 10.2) and evaluating their biological activity. This would help identify the specific structural features responsible for toxicity and could lead to the design of analogues with modulated or different biological effects.
DNA Interaction: Given the planar, heterocyclic nature of the molecule, studies could explore its potential to intercalate with or bind to DNA, a mechanism of action for many antimicrobial and anticancer drugs. mdpi.comnih.gov
Table of Mentioned Chemical Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2,4,5-Tribromo-1-vinylimidazole, and what reaction conditions are critical for reproducibility?
- Methodological Answer : The synthesis typically involves bromination of imidazole precursors under controlled conditions. For example, refluxing with brominating agents (e.g., NBS or PBr₃) in anhydrous solvents like DMF or DCM ensures regioselective substitution at the 2,4,5-positions. Post-synthetic vinylation can be achieved via palladium-catalyzed coupling (e.g., Heck reaction) or nucleophilic substitution with vinyl halides. Reaction time, temperature, and stoichiometry must be optimized to avoid over-bromination or side reactions. Characterization via ¹H/¹³C NMR and X-ray crystallography is essential to confirm structure .
Q. How can researchers reliably characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- Spectroscopy : ¹H NMR (to confirm vinyl proton signals at δ 5.0–6.5 ppm) and ¹³C NMR (to identify brominated carbons).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns consistent with Br atoms.
- Elemental Analysis : Compare calculated vs. experimental C/H/N/Br percentages to confirm purity (>95%).
- X-ray Diffraction : Resolve ambiguities in regiochemistry or crystal packing .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses, particularly when scaling reactions?
- Methodological Answer : Use design of experiments (DoE) to identify critical variables (e.g., solvent polarity, catalyst loading). For example, replacing DMSO with DMF in bromination steps may reduce side-product formation. Monitor intermediates via TLC or in-situ IR spectroscopy to terminate reactions at optimal conversion points. Scale-up requires careful heat and mass transfer management; consider flow chemistry for exothermic bromination steps .
Q. What strategies resolve contradictions in spectroscopic data, such as unexpected splitting patterns in NMR spectra?
- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or impurities. Use variable-temperature NMR to distinguish between conformational exchange and static impurities. Complementary techniques like 2D NMR (COSY, NOESY) can clarify coupling relationships. Cross-validate with computational NMR prediction tools (e.g., DFT-based simulations) to assign challenging peaks .
Q. What safety protocols are mandatory for handling this compound given its potential toxicity?
- Methodological Answer : Implement engineering controls (fume hoods, closed systems) to minimize inhalation/contact. Use PPE: nitrile gloves, goggles, and lab coats. Store in airtight containers under inert gas. Emergency procedures should include immediate decontamination with water (15+ minutes for skin/eye exposure) and medical consultation for persistent symptoms. Reference NIOSH guidelines for halogenated heterocycles .
Q. How can structure-activity relationship (SAR) studies be designed to explore the biological activity of this compound derivatives?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing Br with Cl or modifying the vinyl group). Test in vitro bioactivity (e.g., antimicrobial assays using MIC values) and correlate with electronic (Hammett σ) or steric parameters (Taft’s Es). Docking studies (e.g., AutoDock Vina) can predict binding modes to target enzymes, guiding rational design .
Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., Gaussian 16) can model transition states and activation energies for Suzuki or Sonogashira couplings. Analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental kinetics (e.g., pseudo-first-order rate constants) to validate predictions .
Q. How can regioselectivity challenges in bromination or functionalization be systematically addressed?
- Methodological Answer : Use directing groups (e.g., sulfonyl or nitro) to control bromination positions. For vinylation, steric maps (e.g., Hirshfeld surface analysis) can highlight accessible reaction sites. Competitive experiments with isotopic labeling (e.g., ²H/¹³C) track substituent effects on selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
